[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl](phenyl)methanone
Description
2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone is a pyridine-based aromatic ketone characterized by a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring and a benzoyl (C₆H₅CO-) substituent at the 2-position. A phenylmethanone group is also attached to the 3-pyridinyl moiety, contributing to its structural complexity. Key properties include:
The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound relevant in medicinal chemistry and agrochemical research. The benzoyl and phenyl groups contribute to π-π stacking interactions, which are critical for binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
[2-benzoyl-5-(trifluoromethyl)pyridin-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3NO2/c21-20(22,23)15-11-16(18(25)13-7-3-1-4-8-13)17(24-12-15)19(26)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPGWIWGADDEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoroacetic anhydride and triphenyl phosphine, under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, triphenyl phosphine, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, allowing it to interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pyridine and aryl ketone derivatives. Below is a comparative analysis:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications/Findings | Reference |
|---|---|---|---|---|---|
| 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone | C₂₀H₁₂F₃NO₂ | 355.32 | -CF₃, benzoyl, phenyl | Potential kinase inhibitor; studied for binding affinity to hydrophobic pockets . | |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone | C₁₃H₅Cl₃F₃NO | 354.55 | -CF₃, 2,4-dichlorophenyl, Cl at 3-pyridinyl | Higher electrophilicity due to Cl atoms; used in pesticide research . | |
| (6-Chloro-3-pyridinyl)(3-phenoxyphenyl)methanone | C₁₉H₁₃ClNO₂ | 334.77 | Cl at 6-pyridinyl, 3-phenoxyphenyl | Insecticidal activity via acetylcholine receptor disruption . | |
| Phenyl(2-(trifluoromethyl)phenyl)methanone | C₁₄H₉F₃O | 250.22 | -CF₃, phenyl | Intermediate in synthesis of anti-inflammatory agents; less complex than pyridine analogues . | |
| Netupitant (C30H32F6N4O) | C₃₀H₃₂F₆N₄O | 578.60 | -CF₃, methylpiperazinyl, 2-methylphenyl | FDA-approved antiemetic; bulky substituents enhance CNS penetration . |
Key Findings:
Electron-Withdrawing Groups: The trifluoromethyl group in the target compound increases resistance to oxidative metabolism compared to chlorinated analogues (e.g., 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone) .
Bioactivity: Unlike Netupitant, the absence of a morpholine or piperazinyl group in 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone limits its use in CNS-targeting therapies but may improve peripheral target selectivity .
Synthetic Accessibility: The target compound’s synthesis avoids harsh conditions (e.g., silver nitrate/potassium persulfate in acetonitrile-water) required for simpler aryl ketones like Phenyl(2-(trifluoromethyl)phenyl)methanone, suggesting better scalability .
Solubility: The benzoyl group enhances solubility in organic solvents compared to phenoxy-substituted analogues (e.g., (6-Chloro-3-pyridinyl)(3-phenoxyphenyl)methanone), which are more lipophilic .
Research Implications
- Medicinal Chemistry : The compound’s balance of lipophilicity (LogP ~3.1 predicted) and hydrogen-bonding capacity (via ketone groups) positions it as a candidate for kinase inhibition studies, akin to Nilotinib derivatives .
Biological Activity
2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone, also known by its CAS number 339106-10-4, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of a pyridine ring and a trifluoromethyl group suggests that this compound may exhibit significant pharmacological properties, particularly in the realms of anticancer and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone can be represented as follows:
Key Features:
- Molecular Weight: 285.65 g/mol
- Functional Groups: Pyridine ring, trifluoromethyl group, benzoyl group.
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups often display enhanced anticancer properties. For instance, compounds with similar structures have been tested against various human cancer cell lines, demonstrating effective inhibition of cell proliferation.
Case Study:
A study investigating the biological activity of various arylpyridinylmethanones found that derivatives with trifluoromethyl substitutions exhibited lower IC50 values compared to their non-fluorinated counterparts. Specifically, one compound showed an IC50 value of 22.4 μM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 μM) as a reference drug .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone | 22.4 | PACA2 |
| Doxorubicin | 52.1 | PACA2 |
Antimicrobial Activity
The antibacterial properties of compounds with trifluoromethyl groups have also been explored. In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against various strains, including E. coli and C. albicans.
Research Findings:
In a study assessing the minimum inhibitory concentrations (MICs) of several compounds, one derivative demonstrated an MIC of 4.88 µg/mL against B. mycoides, indicating potent antibacterial activity .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative with CF3 | 4.88 | B. mycoides |
| Reference Compound | - | - |
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group has been shown to enhance biological activity significantly. SAR studies highlight that variations in substituents on the phenyl or pyridine rings can lead to substantial differences in potency.
Example Findings:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves coupling reactions between functionalized pyridine and benzophenone precursors. For example, silver nitrate and potassium persulfate in acetonitrile/water (1:1) under nitrogen at 60°C for 24 hours are used to facilitate cross-coupling . Key intermediates include trifluoromethyl-substituted pyridinyl halides, which undergo nucleophilic acyl substitution with benzoyl groups. Purification via silica gel chromatography ensures high yields (e.g., 70–85%) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves aromatic protons, trifluoromethyl groups, and carbonyl environments. Mass spectrometry (MS) confirms molecular weight (355.32 g/mol, C₂₀H₁₂F₃NO₂) . High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm validates purity (>95%) .
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?
- Methodological Answer : The -CF₃ group introduces strong electron-withdrawing effects, stabilizing the pyridine ring via inductive effects. Computational studies (e.g., DFT) show reduced electron density at the 3-pyridinyl position, enhancing electrophilic reactivity. Steric effects are minimal due to its planar geometry .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of derivatives with modified benzoyl or pyridinyl groups?
- Methodological Answer : Yield optimization involves solvent selection (polar aprotic solvents like DMF enhance coupling efficiency) and catalyst screening (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura reactions). For example, substituting phenyl groups with electron-deficient aryl halides increases cross-coupling rates by 20–30% . Kinetic studies using in-situ IR spectroscopy monitor intermediate formation to adjust reaction time and temperature .
Q. How can contradictions in biological activity data between structurally similar derivatives be resolved?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity) or pharmacokinetic factors. Comparative analysis of IC₅₀ values (e.g., 0.1 µM for methuosis-inducing derivatives vs. TBD for cytotoxic analogs ) should include:
- Standardized assay protocols (e.g., MTT vs. ATP-based viability assays).
- Physicochemical profiling (logP, solubility) to assess bioavailability.
- Molecular docking studies to verify target binding (e.g., kinase vs. GPCR selectivity) .
Q. What experimental designs are recommended for evaluating this compound’s potential in drug discovery?
- Methodological Answer : A tiered approach is advised:
In vitro screening : Dose-response assays (0.1–100 µM) against cancer (e.g., MCF-7, HepG2) and microbial models.
Mechanistic studies : Flow cytometry for apoptosis/necrosis, ROS detection via DCFH-DA, and Western blotting for protein targets (e.g., Bcl-2, caspases) .
ADME profiling : Microsomal stability (human liver microsomes), Caco-2 permeability, and plasma protein binding .
Q. How can computational methods predict the compound’s reactivity in novel substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., in GROMACS) model solvent effects on transition states. For example, meta-substituted pyridinyl positions show higher reactivity in SNAr reactions due to charge localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
